Acetone-benzothiazolyl-2-hydrazone

Catalog No.
S664698
CAS No.
6277-26-5
M.F
C10H11N3S
M. Wt
205.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone-benzothiazolyl-2-hydrazone

CAS Number

6277-26-5

Product Name

Acetone-benzothiazolyl-2-hydrazone

IUPAC Name

N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13)

InChI Key

TZHQLYDPJQZYNF-UHFFFAOYSA-N

SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C

Acetone-benzothiazolyl-2-hydrazone (ABH) is a chemical compound primarily used in the field of organic synthesis []. Due to its unique properties, it finds applications in various scientific research areas, including:

Pharmaceutical Research

  • Synthesis of bioactive compounds: ABH serves as a valuable reagent for the preparation of diverse heterocyclic compounds, many of which exhibit potential biological activities [, ]. These compounds can be further tested and developed into new drugs for various therapeutic applications.

Agrochemical Development

  • Preparation of fungicides: ABH can be employed in the synthesis of fungicides, which are chemicals used to control fungal diseases in plants []. Research is ongoing to explore its potential in developing novel and effective fungicides for agricultural use.

Material Science

  • Development of functional materials: Studies suggest that ABH can be incorporated into the design and synthesis of functional materials with diverse properties []. These materials may find applications in various fields, including electronics, energy storage, and catalysis.

Acetone-benzothiazolyl-2-hydrazone is an organic compound characterized by its unique structure, which combines acetone with a benzothiazole moiety and hydrazone functionality. Its chemical formula is C10H11N3S, and it is often represented as a derivative of benzothiazole, a class of compounds known for their diverse biological activities. The compound is synthesized through the reaction of 2-hydrazinyl-1,3-benzothiazole with acetone, resulting in a hydrazone linkage that imparts specific chemical properties useful in various applications .

The synthesis of acetone-benzothiazolyl-2-hydrazone typically involves the condensation reaction between 2-hydrazinyl-1,3-benzothiazole and acetone. This reaction can be summarized as follows:

2 hydrazinyl 1 3 benzothiazole+acetoneacetone benzothiazolyl 2 hydrazone+H2O\text{2 hydrazinyl 1 3 benzothiazole}+\text{acetone}\rightarrow \text{acetone benzothiazolyl 2 hydrazone}+\text{H}_2\text{O}

This process highlights the formation of a hydrazone bond, which is a characteristic feature of many biologically active compounds. Additionally, acetone-benzothiazolyl-2-hydrazone can undergo further reactions to form various derivatives, expanding its utility in organic synthesis .

Acetone-benzothiazolyl-2-hydrazone exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds derived from benzothiazole are known for their anticancer properties, and studies have shown that acetone-benzothiazolyl-2-hydrazone may possess similar effects. Research indicates its potential as an anticancer agent through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth .

Moreover, the compound has been evaluated for antimicrobial activity, demonstrating effectiveness against various bacterial strains, which positions it as a candidate for further pharmacological studies .

The synthesis of acetone-benzothiazolyl-2-hydrazone can be achieved through several methods:

  • Direct Condensation: Mixing 2-hydrazinyl-1,3-benzothiazole with acetone under acidic or basic conditions promotes the formation of the hydrazone.
  • Reflux Method: Refluxing the reactants in an organic solvent like ethanol or dimethylformamide enhances yield and purity.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction time while improving yields.

These methods allow for efficient production of acetone-benzothiazolyl-2-hydrazone suitable for laboratory and industrial applications .

Acetone-benzothiazolyl-2-hydrazone has several notable applications:

  • Medicinal Chemistry: As a potential anticancer and antimicrobial agent, it is being explored for therapeutic uses.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and heterocycles.
  • Research: The compound is utilized in biochemical assays to study its effects on various biological systems .

Studies investigating the interactions of acetone-benzothiazolyl-2-hydrazone with biological targets have revealed important insights into its mechanism of action. For instance, interaction with DNA has been shown to inhibit replication in cancer cells, suggesting that it may act as a DNA intercalator. Furthermore, binding studies indicate that it could interact with specific enzymes involved in cancer cell metabolism, enhancing its potential as an anticancer agent .

Acetone-benzothiazolyl-2-hydrazone shares structural similarities with several other compounds within the benzothiazole and hydrazone classes. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
BenzothiazoleHeterocyclic compoundAntimicrobialBasic structure without hydrazone functionality
Benzothiazole AcylhydrazonesAcylhydrazonesAnticancerSubstituted at various positions for activity
1,3-Benzothiazole-2-thiolThiol derivativeAntimicrobialContains sulfur functional group

Acetone-benzothiazolyl-2-hydrazone is unique due to its specific combination of hydrazone linkage and benzothiazole structure, which enhances its biological activity compared to simpler derivatives .

XLogP3

2.8

Dates

Modify: 2023-08-15

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